molecular formula C12H8ClF2N B8454343 2-Chloro-4-fluoro-N-(4-fluorophenyl)aniline

2-Chloro-4-fluoro-N-(4-fluorophenyl)aniline

Cat. No.: B8454343
M. Wt: 239.65 g/mol
InChI Key: JFTHZXWWFJYKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-fluoro-N-(4-fluorophenyl)aniline is a useful research compound. Its molecular formula is C12H8ClF2N and its molecular weight is 239.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8ClF2N

Molecular Weight

239.65 g/mol

IUPAC Name

2-chloro-4-fluoro-N-(4-fluorophenyl)aniline

InChI

InChI=1S/C12H8ClF2N/c13-11-7-9(15)3-6-12(11)16-10-4-1-8(14)2-5-10/h1-7,16H

InChI Key

JFTHZXWWFJYKCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)F)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A round bottom flask was charged with 1-bromo-4-fluorobenzene (6.011 g, 34.4 mmol), 2-chloro-4-fluoroaniline (5.000 g, 34.3 mmol), Xantphos (0.795 g, 1.4 mmol), anhydrous toluene (200 mL), and sodium tert-butoxide (4.952 g, 51.5 mmol). The mixture was degassed and filled with nitrogen, and then tris(dibenzylideneacetone)dipalladium(0) (0.944 g, 1.0 mmol) was added and the reaction was stirred under nitrogen at 100° C. for 16 hrs. After cooling to room temperature, the mixture was filtered through Celite and the filter cake washed with methylene chloride. The filtrate was concentrated and the residue purified by silica gel chromatography (0-20% ethyl acetate/hexanes) to afford a yellowish oil (5.63 g, 68%). 1H NMR (300 MHz, CDCl3) δ 7.14 (dd, 1H, J=8.4, 3.0 Hz), 7.12-6.98 (m, 5H), 6.88 (td, 1H, J=8.7, 3.0 Hz), 5.80 (br s, 1H).
Quantity
6.011 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.952 g
Type
reactant
Reaction Step One
Quantity
0.795 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.944 g
Type
catalyst
Reaction Step Two
Name
Yield
68%

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